2,3-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
2,3-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with methoxy groups at the 2 and 3 positions, and a pyrrolidinone moiety attached to the phenyl ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,3-dimethoxybenzoic acid and the amine group of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the pyrrolidinone moiety, resulting in different chemical and biological properties.
4-Methyl-3-(2-oxopyrrolidin-1-yl)aniline:
N-(4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure but without the methoxy groups, leading to variations in its chemical behavior.
Uniqueness
2,3-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is unique due to the presence of both methoxy groups and the pyrrolidinone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-9-10-14(12-16(13)22-11-5-8-18(22)23)21-20(24)15-6-4-7-17(25-2)19(15)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYPFRJZRRBIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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